Butyl (3S)-3-hydroxybutanoate, also known as butyl 3-hydroxybutyrate, is an ester derived from the reaction of butanol and (3S)-3-hydroxybutanoic acid. This compound has garnered attention due to its role in various biochemical processes and potential applications in pharmaceuticals and biodegradable materials. It is classified as a hydroxy acid ester, which places it within a broader category of organic compounds characterized by the presence of both hydroxyl and ester functional groups.
Butyl (3S)-3-hydroxybutanoate can be sourced from natural products or synthesized through chemical reactions. It is classified under the following categories:
The synthesis of butyl (3S)-3-hydroxybutanoate typically involves the esterification of (3S)-3-hydroxybutanoic acid with butanol. The general procedure includes:
In industrial settings, continuous flow processes may be employed to enhance yield and efficiency, utilizing optimized reaction conditions and catalysts.
The molecular structure of butyl (3S)-3-hydroxybutanoate features:
The structural data can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | Butyl (3S)-3-hydroxybutanoate |
InChI | InChI=1S/C8H16O3/c1-3-4-5-11-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key | LHDWRKCOQQHAMP-ZETCQYMHSA-N |
Isomeric SMILES | CCCC(=O)CC@HO |
Canonical SMILES | CCCC(=O)CC(C)O |
Butyl (3S)-3-hydroxybutanoate can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for butyl (3S)-3-hydroxybutanoate primarily involves its metabolic conversion into active metabolites within biological systems. For instance, it can be hydrolyzed to form (3S)-3-hydroxybutyric acid, which plays a significant role in energy metabolism as an intermediate in the citric acid cycle. Enzymes such as 3-hydroxybutyrate dehydrogenase catalyze this conversion, facilitating its integration into metabolic pathways.
Butyl (3S)-3-hydroxybutanoate has several scientific uses:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0